
(2-Fluoro-3-(hydroxymethyl)-5-(trifluoromethyl)phenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Fluoro-3-(hydroxymethyl)-5-(trifluoromethyl)phenyl)boronic acid is a boronic acid derivative characterized by the presence of fluorine and trifluoromethyl groups Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-3-(hydroxymethyl)-5-(trifluoromethyl)phenyl)boronic acid typically involves the introduction of boronic acid functionality to a fluorinated aromatic ring. One common method is the borylation of a fluorinated aromatic precursor using a palladium-catalyzed reaction. The reaction conditions often include the use of a base, such as potassium carbonate, and a boron source, such as bis(pinacolato)diboron, under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
(2-Fluoro-3-(hydroxymethyl)-5-(trifluoromethyl)phenyl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The boronic acid group can be reduced to a boronate ester.
Substitution: The fluorine atoms can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of (2-Fluoro-3-(carboxymethyl)-5-(trifluoromethyl)phenyl)boronic acid.
Reduction: Formation of (2-Fluoro-3-(hydroxymethyl)-5-(trifluoromethyl)phenyl)boronate ester.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, (2-Fluoro-3-(hydroxymethyl)-5-(trifluoromethyl)phenyl)boronic acid is used as a building block in the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme activity and protein-ligand interactions. The presence of fluorine atoms can improve the compound’s binding affinity and selectivity towards specific biological targets.
Medicine
In medicine, this compound is investigated for its potential as a therapeutic agent. Boronic acids are known to inhibit proteasomes and other enzymes, making them candidates for the development of anticancer and antiviral drugs.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as fluorinated polymers and coatings. Its unique properties can enhance the performance and durability of these materials.
作用機序
The mechanism of action of (2-Fluoro-3-(hydroxymethyl)-5-(trifluoromethyl)phenyl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is crucial for its biological activity. The fluorine atoms can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively reach and interact with its targets.
類似化合物との比較
Similar Compounds
- (2-Fluoro-3-(hydroxymethyl)phenyl)boronic acid
- (3-(Hydroxymethyl)-5-(trifluoromethyl)phenyl)boronic acid
- (2-Fluoro-5-(trifluoromethyl)phenyl)boronic acid
Uniqueness
Compared to similar compounds, (2-Fluoro-3-(hydroxymethyl)-5-(trifluoromethyl)phenyl)boronic acid possesses a unique combination of fluorine and trifluoromethyl groups, which can significantly influence its chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new drugs and materials.
特性
分子式 |
C8H7BF4O3 |
|---|---|
分子量 |
237.95 g/mol |
IUPAC名 |
[2-fluoro-3-(hydroxymethyl)-5-(trifluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C8H7BF4O3/c10-7-4(3-14)1-5(8(11,12)13)2-6(7)9(15)16/h1-2,14-16H,3H2 |
InChIキー |
YCPGVDNHBDXHBZ-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=CC(=C1F)CO)C(F)(F)F)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde](/img/structure/B14023970.png)
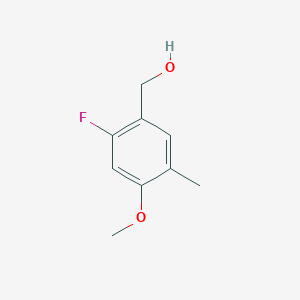

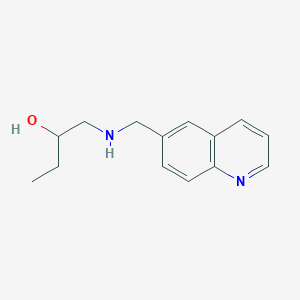
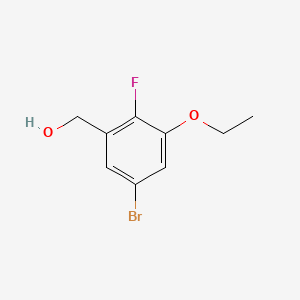
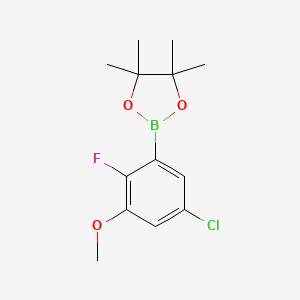
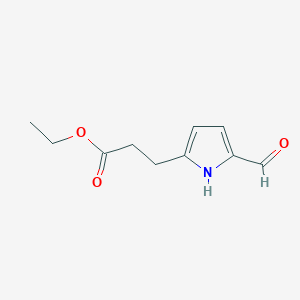
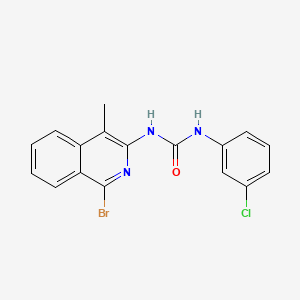
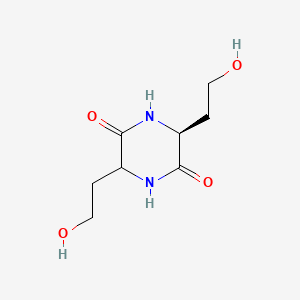

![5-((1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B14024020.png)

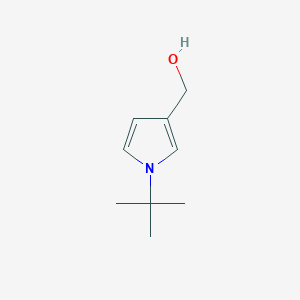
![3-(Trifluoromethyl)octahydro-2H-pyrido[1,2-a]pyrazine](/img/structure/B14024033.png)
